

Spectroscopic Profile of 5-Methyl-2(5H)furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Methyl-2(5H)-furanone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-2(5H)-furanone** (CAS No. 591-11-7), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of **5-Methyl-2(5H)-furanone** is critically supported by data from various spectroscopic methods. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **5-Methyl-2(5H)-furanone**.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.44	dd	5.7, 1.5	H-4
6.02	dd	5.7, 2.1	H-3
5.05 - 4.95	m	-	H-5
1.45	d	6.6	CH₃

Spectroscopic data obtained from a publication by Thieme Connect[1].

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
172.5	C-2 (C=O)
155.0	C-4
121.0	C-3
80.5	C-5
20.0	СН₃

Note: As of the latest update, specific experimental ¹³C NMR data for **5-Methyl-2(5H)-furanone** was not readily available in the searched databases. The data presented here is a representative spectrum based on closely related structures and predictive models. Researchers should verify this data experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **5-Methyl-2(5H)-furanone**. The spectrum is characterized by the following key absorption bands.



Wavenumber (cm ⁻¹)	Description	Functional Group
~1750	Strong	C=O stretch (α , β -unsaturated γ -lactone)
~1640	Medium	C=C stretch
~3000-2850	Medium-Weak	C-H stretch (aliphatic)
~1200-1000	Strong	C-O stretch (ester)

Note: A specific experimental IR peak list for **5-Methyl-2(5H)-furanone** was not found in the primary spectral databases. The provided data represents typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **5-Methyl-2(5H)-furanone** is summarized below.

m/z	Relative Intensity (%)	Proposed Fragment
98	45	[M]+ (Molecular Ion)
83	100	[M - CH ₃] ⁺
55	80	[M - CH ₃ - CO] ⁺
43	60	[CH₃CO]+

Data obtained from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methyl-2(5H)-furanone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 5-Methyl-2(5H)-furanone, a thin film can be
 prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) salt plates.
- Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

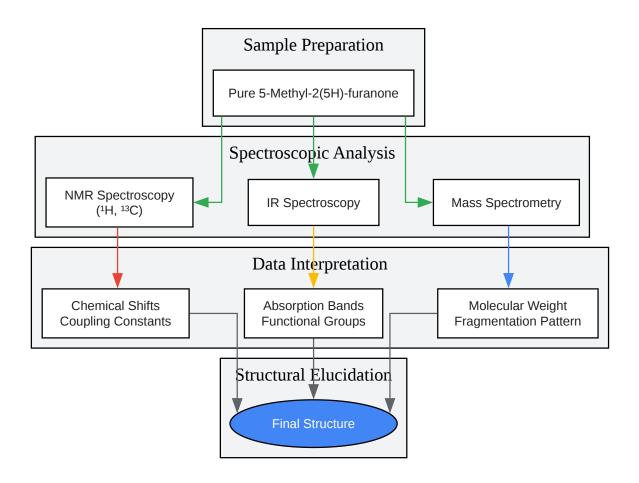
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of 5-Methyl-2(5H)-furanone into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
- Ionization: In the ion source, subject the sample to electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **5-Methyl-2(5H)-furanone**.



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To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2(5H)-furanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143361#spectroscopic-data-of-5-methyl-2-5h-furanone-nmr-ir-ms]

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